molecular formula C15H12BrNO3 B5860615 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid

Cat. No.: B5860615
M. Wt: 334.16 g/mol
InChI Key: RATILUUXTZRZDZ-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 3-methylphenylcarbonylamino group at the 2nd position of the benzoic acid core

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. As an aromatic compound with both amine and carboxylic acid functional groups, it could potentially interact with various biological targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its relatively small size and polar nature also suggest that it could be widely distributed throughout the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid. For instance, its solubility and stability could be affected by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the benzoic acid derivative and 3-methylphenylcarbonyl chloride.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Another benzoic acid derivative with a bromine atom at the 2nd position and a methoxy group at the 5th position.

    5-Bromo-2-methylbenzoic acid: A similar compound with a bromine atom at the 5th position and a methyl group at the 2nd position.

    2-Amino-3-bromo-5-methylbenzoic acid: Contains an amino group at the 2nd position, a bromine atom at the 3rd position, and a methyl group at the 5th position.

Uniqueness

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid is unique due to the presence of both a bromine atom and a 3-methylphenylcarbonylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATILUUXTZRZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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